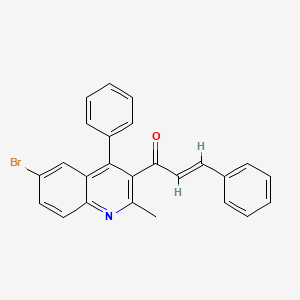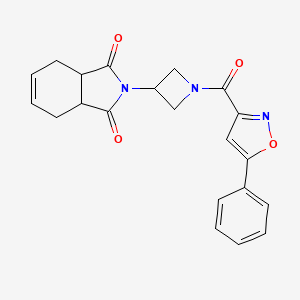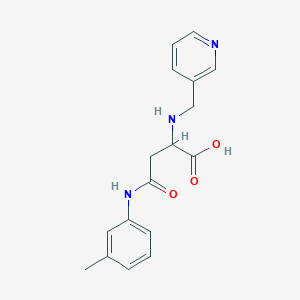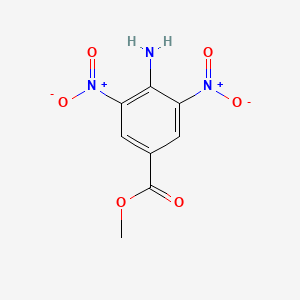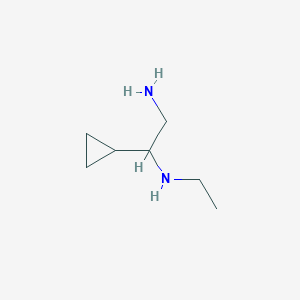![molecular formula C20H30N6O3 B2517392 N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 115398-44-2](/img/structure/B2517392.png)
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs was achieved by reacting appropriate precursors with specific reagents under controlled conditions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been elucidated using spectroscopic techniques and crystallography. For example, the crystal structure of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide was determined, revealing that the cyclohexyl groups adopt a chair conformation and the amide nitrogen and carbon atoms have a planar configuration . The molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its potential as an anticancer drug . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the compound , but they do discuss the biological activity of similar compounds, which is often related to their chemical reactivity. For example, the anticonvulsant activity of certain acetamides is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure. The presence of hydrogen bonding, aromatic π-π stacking interactions, and halogen contacts in the crystal packing of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide suggests that similar interactions could be expected in this compound . These interactions can affect the solubility, melting point, and stability of the compound. Additionally, the antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates indicate that the compound may also possess such properties, given the structural similarities .
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Applications
- Practical Synthesis for Antimicrobial and Anticancer Agents : Research includes the development of synthesis methods for compounds with potential antimicrobial, antifungal, and anticancer applications. For example, N-((Diphenylamino)methyl)acetamide and its metal chelates have been studied for their biological activities, indicating the utility of such compounds in therapeutic contexts (Muruganandam et al., 2013).
- Development of Conformationally Restricted Analogs for Drug Discovery : The synthesis of conformationally restricted analogs of bioactive molecules, such as histamine, showcases the application of similar compounds in exploring new therapeutic agents with improved specificity and activity profiles (Kazuta et al., 2002).
Potential for Novel Therapeutics
- Antiviral and Neuroprotective Properties : Compounds like 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have been synthesized and evaluated for therapeutic efficacy against diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
- Microbiological Activity for Antibacterial Applications : The synthesis and microbiological evaluation of novel cyclohexyl derivatives have shown a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as against Candida albicans, indicating their potential as new antibacterial agents (Arpaci et al., 2002).
Structural and Functional Analyses for Material Science
- Surface Active Agents and Coordination Complexes : Studies on N-acylglutamate and coordination complexes constructed from acetamide derivatives reveal insights into the structural aspects that influence material properties such as gel formation, fluorescence, and antioxidant activity, which can be applied in material science and medicinal chemistry (Takehara et al., 1972; Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-25-17-16(18(28)24-20(25)29)26(12-15(27)21-13-8-4-2-5-9-13)19(23-17)22-14-10-6-3-7-11-14/h13-14H,2-12H2,1H3,(H,21,27)(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWULCMIDSFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)
![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
